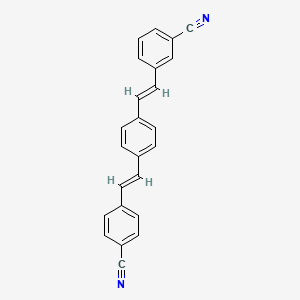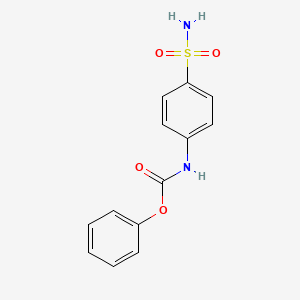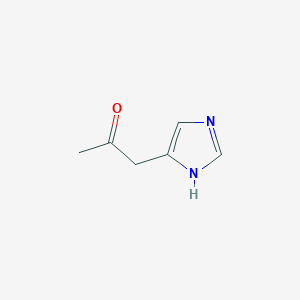
3-(2-(4-(2-(4-Cyanophenyl)vinyl)phenyl)vinyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(4-(2-(4-Cyanophenyl)vinyl)phenyl)vinyl)benzonitrile is an organic compound with the molecular formula C24H16N2. It is known for its complex structure, which includes multiple phenyl and nitrile groups. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(2-(4-Cyanophenyl)vinyl)phenyl)vinyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 4-vinylbenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
化学反応の分析
Types of Reactions
3-(2-(4-(2-(4-Cyanophenyl)vinyl)phenyl)vinyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
3-(2-(4-(2-(4-Cyanophenyl)vinyl)phenyl)vinyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the field of cancer research.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 3-(2-(4-(2-(4-Cyanophenyl)vinyl)phenyl)vinyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrile groups can form strong interactions with various enzymes and receptors, influencing their activity. Additionally, its phenyl groups contribute to its ability to interact with hydrophobic regions of proteins and other biomolecules .
類似化合物との比較
Similar Compounds
3-(2-(4-(2-(4-Cyanophenyl)vinyl)phenyl)vinyl)benzonitrile: Known for its unique combination of phenyl and nitrile groups.
4-(4-Cyanostyryl)styrene: Similar structure but lacks the additional phenyl group.
4-(4-Cyanophenyl)vinylbenzene: Similar but with a simpler structure.
Uniqueness
This compound stands out due to its complex structure, which provides unique electronic and steric properties. These properties make it particularly useful in applications requiring specific interactions with molecular targets .
特性
CAS番号 |
79026-02-1 |
|---|---|
分子式 |
C24H16N2 |
分子量 |
332.4 g/mol |
IUPAC名 |
3-[(E)-2-[4-[(E)-2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile |
InChI |
InChI=1S/C24H16N2/c25-17-23-14-11-21(12-15-23)9-6-19-4-7-20(8-5-19)10-13-22-2-1-3-24(16-22)18-26/h1-16H/b9-6+,13-10+ |
InChIキー |
XSPWINZRSAKTKX-DEKJKZHBSA-N |
SMILES |
C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C#N |
異性体SMILES |
C1=CC(=CC(=C1)C#N)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C#N |
正規SMILES |
C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione](/img/structure/B1627350.png)




![2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1627356.png)





